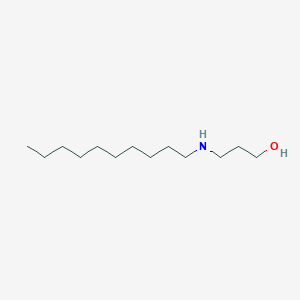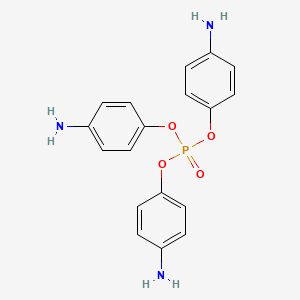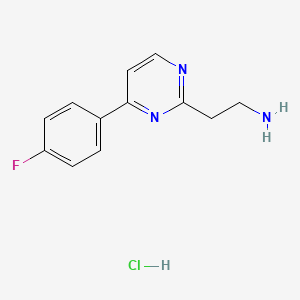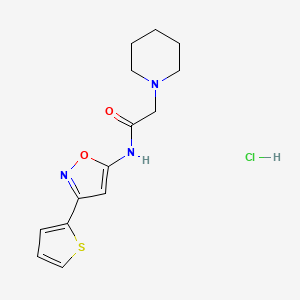![molecular formula C16H32N2O6 B14168628 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate CAS No. 144210-57-1](/img/structure/B14168628.png)
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxyethyl and carbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with hexyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
144210-57-1 |
|---|---|
Molecular Formula |
C16H32N2O6 |
Molecular Weight |
348.43 g/mol |
IUPAC Name |
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C16H32N2O6/c1-3-21-11-13-23-15(19)17-9-7-5-6-8-10-18-16(20)24-14-12-22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
FCTSFTNONMILDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NCCCCCCNC(=O)OCCOCC |
solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)


![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)

![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)

